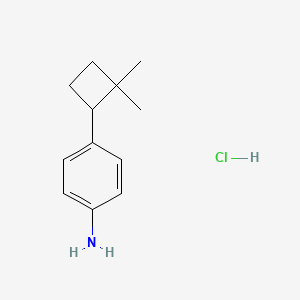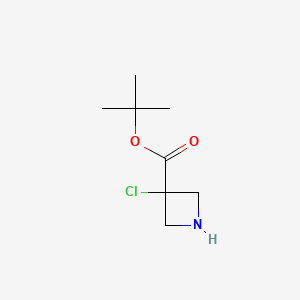
Tert-butyl 3-chloroazetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-chloroazetidine-3-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a chloro substituent on the azetidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloroazetidine-3-carboxylate typically involves the reaction of 3-chloroazetidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions: Tert-butyl 3-chloroazetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of azetidine derivatives with various substituents.
Hydrolysis: Formation of 3-chloroazetidine-3-carboxylic acid.
Reduction: Formation of 3-chloroazetidine-3-methanol or 3-chloroazetidine-3-amine.
科学的研究の応用
Tert-butyl 3-chloroazetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
作用機序
The mechanism of action of tert-butyl 3-chloroazetidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloro group, which can undergo nucleophilic substitution reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors. The azetidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound towards its molecular targets .
類似化合物との比較
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-azetidinecarboxylate hydrochloride
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-chloroazetidine-3-carboxylate is unique due to the presence of the chloro substituent, which imparts distinct reactivity compared to other similar compounds. The chloro group enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl ester group provides steric hindrance, which can influence the compound’s stability and reactivity .
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
tert-butyl 3-chloroazetidine-3-carboxylate |
InChI |
InChI=1S/C8H14ClNO2/c1-7(2,3)12-6(11)8(9)4-10-5-8/h10H,4-5H2,1-3H3 |
InChIキー |
PICCFSKWSJROHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1(CNC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)

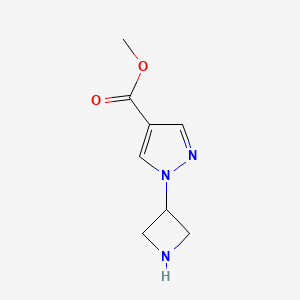
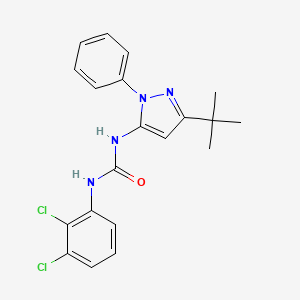




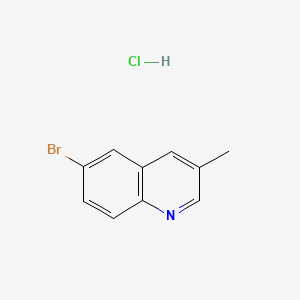
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
